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Compound of Interest

Compound Name: Lasmiditan

Cat. No.: B1674530

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the impact of hepatic and renal impairment
on the pharmacokinetics of Lasmiditan. The following troubleshooting guides and frequently
asked questions (FAQs) are designed to address specific issues that may arise during
experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of Lasmiditan?

Al: Severe renal impairment (eGFR < 30 mL/min/1.73 m?) has a minimal impact on
Lasmiditan pharmacokinetics. Studies have shown that in this patient population, the
maximum plasma concentration (Cmax) and the total drug exposure (AUC) are slightly higher,
by 13% and 18% respectively, compared to individuals with normal renal function.[1][2] These
differences are not considered clinically significant, and therefore, no dose adjustment is
typically required for patients with any degree of renal impairment.[3][4] While Lasmiditan itself
is not significantly affected, the exposure to its inactive metabolites (M8, (S,R)-M18, and M7) is
increased in patients with severe renal impairment.[1][5]

Q2: Is a dose adjustment for Lasmiditan necessary for patients with hepatic impairment?
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A2: For patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic
impairment, no dose adjustment is necessary.[2][4] In individuals with mild hepatic impairment,
the Cmax and AUC of Lasmiditan are increased by 19% and 11%, respectively.[1][2] In those
with moderate hepatic impairment, the Cmax and AUC are increased by 33% and 35%,
respectively.[1][2] These changes are not considered clinically significant.[1] However,
Lasmiditan has not been studied in patients with severe hepatic impairment (Child-Pugh Class
C) and is therefore not recommended for use in this population.[1][2]

Q3: What is the primary elimination pathway for Lasmiditan, and how does this influence the
impact of renal and hepatic impairment?

A3: Lasmiditan is primarily eliminated through metabolism, with the main pathway being
ketone reduction.[1] This metabolism is carried out by non-cytochrome P450 (CYP) enzymes
both hepatically and extrahepatically.[1] Renal excretion of the unchanged drug is a minor
pathway.[1] This metabolic profile explains why renal impairment has a limited effect on the
pharmacokinetics of the parent drug. While hepatic metabolism is important, the impact of mild
to moderate impairment is not clinically significant.

Q4: Are there any concerns regarding the metabolites of Lasmiditan in patients with renal or
hepatic impairment?

A4: The metabolites of Lasmiditan are considered inactive.[1] In patients with severe renal
impairment, the Cmax and AUC for the major metabolite M8 were 1.2-fold and 2.5-fold greater,
respectively.[1][5] For the metabolite (S,R)-M18, they were 1.4-fold and 2.6-fold greater, and for
M7, they were 1.2-fold and 1.7-fold greater.[1][5] Due to the intermittent dosing nature of
Lasmiditan for acute migraine treatment, this increased exposure to inactive metabolites is not
considered clinically relevant.[1] The impact of hepatic impairment on metabolite exposure has
not been as extensively detailed in the provided search results.
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Issue/Observation

Potential Cause

Recommended Action

Unexpectedly high Lasmiditan
plasma concentrations in a

subject with renal impairment.

While studies show minimal
impact, individual variability
can exist. Concomitant
medication use could also play

arole.

Verify the degree of renal
impairment. Review
concomitant medications for
potential P-gp inhibitors, as
Lasmiditan is a P-gp substrate
in vitro.[1] Although Lasmiditan
is a BCS Class | drug and
unlikely to be significantly
affected by P-gp inhibitors, this
interaction should be
considered.[1][5]

Designing a clinical trial for
Lasmiditan in a population with

hepatic impairment.

Lack of data in severe hepatic
impairment (Child-Pugh Class

C) presents a challenge.

Studies in severe hepatic
impairment are not
recommended as the drug's
safety and pharmacokinetics
are unknown in this population.
[1][2] Focus study design on
mild and moderate impairment
if further characterization is

needed.

Interpreting elevated
metabolite levels in a renal

impairment study.

This is an expected finding due
to the renal excretion of

metabolites.

Focus the primary
pharmacokinetic analysis on
the parent drug, Lasmiditan.
The clinical significance of
elevated inactive metabolite

levels is considered low.[1]

Data Presentation

Table 1: Impact of Renal Impairment on Lasmiditan Pharmacokinetics
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Population Change in Cmax Change in AUC Dose Adjustment

Severe Renal
Impairment (eGFR < A 13%[1][2] A 18%[1][2] Not Required[3]
30 mL/min/1.73 m2)

Table 2: Impact of Hepatic Impairment on Lasmiditan Pharmacokinetics

Population Change in Cmax Change in AUC Dose Adjustment
Mild Hepatic
Impairment (Child- A 19%[1][2] A 11%[1][2] Not Required[2][4]

Pugh Class A)

Moderate Hepatic
Impairment (Child- A 33%[1][2] A 35%[1][2] Not Required[2][4]
Pugh Class B)

Severe Hepatic
Impairment (Child- Not Studied Not Studied
Pugh Class C)

Not Recommended[1]

[2]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of Oral Lasmiditan in Participants with Renal
Impairment

This protocol is based on the design of clinical trial NCT02963654.[6]

» Study Design: Multi-center, open-label, non-randomized, parallel-group, adaptive, single-
dose study.

 Participant Groups:
o Group 1: Healthy participants with normal renal function (eGFR = 90 mL/min/1.73m?2).

o Group 2: Participants with severe renal impairment (eGFR < 30 mL/min/1.73m?2).
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o Adaptive Design Note: Based on the pharmacokinetic and safety results from the severe
impairment group, cohorts with mild (eGFR 60-89 mL/min/1.73m?2) and moderate (eGFR
30-59 mL/min/1.73m?2) renal impairment may be enrolled.

e Dosing: A single oral dose of Lasmiditan.

o Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points post-
dose to determine the plasma concentrations of Lasmiditan and its metabolites.

o Key Pharmacokinetic Parameters Measured:
o Maximum observed plasma concentration (Cmax).

o Area Under the Concentration Versus Time Curve (AUC) from time zero to the last
measurable concentration (AUC|[O-tlast]).

o Area Under the Concentration Versus Time Curve (AUC) from time zero to infinity (AUC|O-

inf]).

o Safety Monitoring: Assessment of adverse events, vital signs, and other safety parameters
throughout the study.

Protocol: Single-Dose Pharmacokinetic Study of Oral Lasmiditan in Participants with Hepatic

Impairment
This protocol is based on the design of clinical trial NCT03040479.[7]
o Study Design: Open-label, non-randomized, parallel-group, single-dose study.
o Participant Groups:
o Participants with mild hepatic impairment (Child-Pugh Class A).
o Participants with moderate hepatic impairment (Child-Pugh Class B).
o A control group of participants with normal hepatic function.

e Dosing: A single oral dose of Lasmiditan.
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o Staggered Enrollment: To ensure safety, participants with mild hepatic impairment are
typically enrolled and monitored before proceeding with the enroliment of the moderate
impairment group.

+ Pharmacokinetic Sampling: Serial blood samples are collected to characterize the
pharmacokinetic profile of Lasmiditan.

+ Key Pharmacokinetic Parameters Measured: Cmax, AUC|[0-tlast], and AUC[0-inf].

o Safety Monitoring: Close monitoring for any adverse events, with particular attention to any
signs of worsening hepatic function.
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Caption: Impact of Hepatic Impairment on Lasmiditan Pharmacokinetics.
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Caption: Impact of Renal Impairment on Lasmiditan Pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Lasmiditan Pharmacokinetics
in Hepatic and Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674530#impact-of-hepatic-and-renal-impairment-
on-lasmiditan-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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